molecular formula C15H21BO3 B13148128 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B13148128
M. Wt: 260.14 g/mol
InChI Key: YJQBYNFPTDJEBP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with dimethyl groups and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of alkylbenzenes at the benzylic C-H bond using pinacolborane . The reaction conditions often include the use of a palladium catalyst and a base under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its reactivity as a boronate ester and an aldehyde. The boronate ester group can undergo transmetalation with palladium complexes, facilitating Suzuki-Miyaura coupling reactions . The aldehyde group can participate in various nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a boronate ester group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.

Biological Activity

4,5-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and mechanisms of action based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H23B O3
  • Molecular Weight : 284.15 g/mol
  • CAS Number : 1262528-40-4

Enzyme Interactions

The compound has been shown to interact with various enzymes and proteins. For instance:

  • It participates in Suzuki coupling reactions , which are crucial for forming carbon-carbon bonds in organic synthesis.
  • The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, influencing their activity and stability .

Cellular Effects

Research indicates that this compound can modulate several cellular processes:

  • Cell Signaling : It impacts signaling pathways that regulate gene expression and cellular metabolism. Studies suggest that it may enhance or inhibit specific signaling cascades depending on the cellular context .
  • Gene Expression : The compound has been linked to alterations in gene expression profiles in various cell types. For example, it may upregulate genes associated with metabolic functions while downregulating those linked to stress responses .

Molecular Mechanisms

At a molecular level, the biological activity of this compound is primarily attributed to its ability to bind with biomolecules:

  • Binding Interactions : The compound binds to specific sites on enzymes and proteins, leading to either activation or inhibition of their functions. This duality can significantly affect metabolic pathways and cellular responses .

Temporal and Dosage Effects

The effects of this compound are also time and dose-dependent:

  • In laboratory settings, varying concentrations have demonstrated different biological outcomes. Lower doses may enhance enzyme activity or promote beneficial metabolic changes, while higher doses could lead to toxicity or adverse effects .

In Vivo Studies

Several studies have evaluated the effects of this compound in animal models:

  • Metabolic Function : In a study involving Sprague-Dawley rats, the compound was administered at varying doses to assess its impact on metabolic rates and enzyme activities. Results indicated that at optimal doses (e.g., 10 mg/kg), there was a significant increase in metabolic efficiency without notable toxicity .
  • Toxicity Assessment : A high-dose toxicity study showed that the compound exhibited acceptable safety profiles at doses up to 800 mg/kg. However, adverse effects were observed at higher concentrations .

Summary of Findings

Study FocusFindingsReference
Enzyme InteractionParticipates in Suzuki coupling reactions
Cellular SignalingModulates signaling pathways affecting gene expression
Dosage EffectsOptimal doses enhance metabolic function; high doses lead to toxicity
In Vivo SafetyAcceptable safety profile at high oral doses

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

4,5-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C15H21BO3/c1-10-7-12(9-17)13(8-11(10)2)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3

InChI Key

YJQBYNFPTDJEBP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)C)C

Origin of Product

United States

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